2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1227268-51-0
VCID: VC0088271
InChI: InChI=1S/C15H11N3O2S/c1-11-9-14-12(10-16)7-8-17-15(14)18(11)21(19,20)13-5-3-2-4-6-13/h2-9H,1H3
SMILES: CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)C#N
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.332

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS No.: 1227268-51-0

Cat. No.: VC0088271

Molecular Formula: C15H11N3O2S

Molecular Weight: 297.332

* For research use only. Not for human or veterinary use.

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile - 1227268-51-0

Specification

CAS No. 1227268-51-0
Molecular Formula C15H11N3O2S
Molecular Weight 297.332
IUPAC Name 1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine-4-carbonitrile
Standard InChI InChI=1S/C15H11N3O2S/c1-11-9-14-12(10-16)7-8-17-15(14)18(11)21(19,20)13-5-3-2-4-6-13/h2-9H,1H3
Standard InChI Key ODRJCVOGODPHQY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)C#N

Introduction

Chemical Structure and Properties

Molecular Structure

Table 1.1: Key Structural Features of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Structural FeatureDescriptionFunction
Core StructurePyrrolo[2,3-b]pyridine (7-azaindole)Provides the basic heterocyclic scaffold
Position 1 SubstituentPhenylsulfonyl groupModifies reactivity of the pyrrole nitrogen; potential protecting group
Position 2 SubstituentMethyl groupContributes to electronic properties; affects conformational preferences
Position 4 SubstituentCarbonitrile (cyano) groupElectron-withdrawing; potential hydrogen bond acceptor

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are crucial for understanding its behavior in various chemical and biological environments. These properties determine its solubility, stability, reactivity patterns, and potential interactions with biological targets. While experimental data for this specific compound is limited in the available literature, several properties can be inferred from its structure and comparison with similar compounds.

Table 1.2: Physical and Chemical Properties of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

PropertyValueSource/Basis
Molecular FormulaC15H11N3O2SPubChem
Molecular Weight297.3 g/molPubChem
Physical StateSolid (at standard conditions)Based on structural features
ColorNot specified in literature-
SolubilityLikely soluble in organic solvents (DMF, DMSO); limited water solubilityBased on functional groups
Melting PointNot specified in literature-
Creation Date (PubChem)July 14, 2016PubChem
Modification Date (PubChem)March 8, 2025PubChem

The presence of the phenylsulfonyl group likely enhances the compound's solubility in organic solvents while limiting its water solubility. The carbonitrile group introduces polarity and potentially increases the compound's ability to act as a hydrogen bond acceptor in various interactions. The methyl group at position 2 may influence the electronic distribution within the heterocyclic system and affect its reactivity patterns.

Molecular Descriptors

Molecular descriptors provide standardized representations of the compound's structure, enabling its unambiguous identification in chemical databases and facilitating computational studies of its properties and potential activities. These descriptors are essential tools for structure-based drug design, virtual screening, and cheminformatics analyses.

Table 1.3: Molecular Descriptors of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

DescriptorValueSource
InChIInChI=1S/C15H11N3O2S/c1-11-9-14-12(10-16)7-8-17-15(14)18(11)21(19,20)13-5-3-2-4-6-13/h2-9H,1H3PubChem
InChIKeyODRJCVOGODPHQY-UHFFFAOYSA-NPubChem
SMILESCC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)C#NPubChem

The International Chemical Identifier (InChI) provides a standardized text representation of the chemical structure, while the InChIKey serves as a condensed, fixed-length representation that facilitates database searches. The Simplified Molecular Input Line Entry System (SMILES) notation offers a compact string representation of the chemical structure using ASCII characters. These molecular descriptors are invaluable for various computational chemistry applications, including molecular modeling, structure searching, and chemical database queries.

Nomenclature and Identification

IUPAC Naming

The systematic naming of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile follows the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds. The IUPAC nomenclature provides a standardized system for naming chemical compounds based on their structural features and substituent patterns.

The primary IUPAC name for this compound is 1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine-4-carbonitrile . Breaking down this name:

  • "1-(benzenesulfonyl)" indicates the benzenesulfonyl (phenylsulfonyl) group attached to position 1 of the heterocyclic system

  • "2-methyl" denotes the methyl group at position 2

  • "pyrrolo[2,3-b]pyridine" identifies the core bicyclic heterocyclic system

  • "4-carbonitrile" specifies the carbonitrile (cyano) group at position 4

Alternative IUPAC-derived names include 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, which is also widely used in chemical databases and literature . The "1H" notation in this alternative name explicitly indicates that position 1 is a nitrogen atom.

Chemical Identifiers

Identifier TypeValueSource
PubChem CID121228728PubChem
CAS Registry Number1227268-51-0PubChem
DSSTox Substance IDDTXSID901158502PubChem

The PubChem Compound ID (CID) uniquely identifies the compound in the PubChem database, one of the largest public repositories of chemical information. The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier widely used in scientific literature and chemical regulations. The DSSTox (Distributed Structure-Searchable Toxicity) Substance ID links the compound to toxicological data in the U.S. Environmental Protection Agency's databases.

Synonyms and Alternative Names

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is known by several synonyms and alternative names in chemical literature and databases. These alternative designations reflect different naming conventions and emphasize various structural aspects of the compound.

Table 2.2: Synonyms and Alternative Names for 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Synonym/Alternative NameCommentSource
1-(Phenylsulphonyl)-4-cyano-2-methyl-7-azaindoleEmphasizes the 7-azaindole core structurePubChem
1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine-4-carbonitrileAlternative IUPAC-based namePubChem
1-(phenylsulfonyl)-4-cyano-2-methyl-7-azaindoleAlternative representation with British spelling of sulphonylPubChem
1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrileExplicit indication of nitrogen positionPubChem

These diverse names highlight different aspects of the compound's structure, with some emphasizing the core heterocyclic system (7-azaindole) and others focusing on the systematic IUPAC nomenclature. The variety of names can be valuable for comprehensive literature searches and database queries.

Structural Comparison and Relationships

Comparison with Related Compounds

Understanding the structural relationships between 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and similar compounds provides valuable insights into its chemical behavior and potential applications. A comparative analysis reveals key structural similarities and differences that may influence reactivity patterns and biological activities.

Table 3.1: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesSource
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrileC15H11N3O2S297.3 g/molTarget compoundPubChem
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridineC14H12N2O2S272.32 g/molDifferent ring fusion pattern; lacks carbonitrile groupPubChem
1H-Pyrrolo[2,3-b]pyridine, 2-methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-C20H23BN2O4S398.28 g/molContains boronic ester group at position 3; lacks carbonitrile groupChemical Book

Structural Isomerism

An important structural relationship to consider is that between 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and its isomeric counterpart, 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine. These compounds differ in the fusion pattern of the pyrrole and pyridine rings, resulting in distinct three-dimensional structures and potentially different chemical and biological properties.

In the target compound, the pyrrole and pyridine rings are fused such that positions 2 and 3 of the pyrrole connect to positions b and a of the pyridine, respectively (indicated by the [2,3-b] notation). In contrast, the isomeric compound features a [3,2-b] fusion pattern, where positions 3 and 2 of the pyrrole connect to positions b and a of the pyridine, respectively . This difference in connectivity fundamentally changes the shape of the molecule and the relative positions of the nitrogen atoms, potentially affecting its interactions with biological targets.

Structure-Property Relationships

  • The phenylsulfonyl group at N1 position:

    • Withdraws electron density from the pyrrole nitrogen

    • Increases the acidity of nearby protons

    • Enhances stability by preventing oxidation at the pyrrole nitrogen

    • Contributes to solubility in organic solvents

  • The methyl group at position 2:

    • Provides electron-donating effects through inductive mechanisms

    • May influence the conformation of the molecule through steric effects

    • Can serve as a site for further functionalization

  • The carbonitrile group at position 4:

    • Acts as a strong electron-withdrawing group

    • Serves as a potential hydrogen bond acceptor

    • May participate in dipole-dipole interactions

    • Could function as a site for further transformations

The combination of these functional groups creates a unique electronic distribution within the molecule, influencing its reactivity patterns, stability, and potential interactions with biological targets.

Synthetic Considerations

Key Precursors and Reagents

Based on the structure of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, several key precursors and reagents would likely be involved in its synthesis:

Table 4.1: Potential Key Precursors and Reagents for the Synthesis of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Precursor/ReagentRole in SynthesisComments
Pyrrolo[2,3-b]pyridine or derivativesCore structureStarting material for functionalization
Benzenesulfonyl chlorideN-sulfonylationIntroduces the phenylsulfonyl group at N1
Methylating agents (e.g., methyl iodide, dimethyl sulfate)MethylationIntroduces the methyl group at position 2
Cyanation reagents (e.g., copper cyanide, TMSCN with palladium catalysts)CyanationIntroduces the carbonitrile group at position 4
Bases (e.g., NaH, K2CO3, triethylamine)DeprotonationFacilitates N-sulfonylation and other functionalization steps
Halogenating agentsActivationMay be needed to activate position 4 for cyanation

The specific choice of reagents and reaction conditions would depend on factors such as functional group compatibility, selectivity requirements, and scale considerations.

Synthetic Challenges

The synthesis of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile likely presents several challenges that would need to be addressed:

  • Regioselectivity: Ensuring selective functionalization at specific positions of the heterocyclic core, particularly for the introduction of the methyl and carbonitrile groups.

  • Functional Group Compatibility: Managing potential incompatibilities between various functional groups and reaction conditions throughout the multi-step synthesis.

  • Purification: Developing effective purification strategies to isolate the desired product from reaction mixtures containing structurally similar byproducts.

  • Scale-up Considerations: Adapting laboratory-scale procedures for larger-scale synthesis, addressing issues related to heat transfer, mixing, and safety.

These challenges would require careful optimization of reaction conditions, selection of appropriate protecting groups, and development of effective purification protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator